TFIID Subunit 1 Inhibitory Potency
This compound (US10202379, Reference Example 621) demonstrates an EC₅₀ of 2 nM and an IC₅₀ of 6 nM against Transcription initiation factor TFIID subunit 1 in a cell-based assay [1]. In contrast, the closest structurally characterized piperazine-triazole hybrids—the MAO inhibitor series (5a–j)—show no detectable activity at TFIID 1 and instead target MAO enzymes with IC₅₀ values of 0.070–5.4 µM [2][3]. The >1000-fold selectivity window for TFIID 1 versus MAO-A establishes a distinct pharmacological fingerprint.
| Evidence Dimension | Inhibitory potency (EC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 2 nM; IC₅₀ = 6 nM against TFIID 1 |
| Comparator Or Baseline | MAO inhibitor series compounds (5a–j): MAO-A IC₅₀ = 0.070 µM (best) to >10 µM; no TFIID 1 activity |
| Quantified Difference | >1000-fold target selectivity shift (TFIID 1 vs MAO-A) |
| Conditions | Cell-based serial dilution assay on 96-well plate; compound diluted in culture medium (BindingDB assay ID linked to US10202379) |
Why This Matters
This demonstrates that the compound engages a completely different target from its piperazine-triazole congeners, making it irreplaceable for TFIID 1-focused research programs.
- [1] BindingDB Entry for BDBM346932. EC50 = 2 nM, IC50 = 6 nM against Transcription initiation factor TFIID subunit 1. Deposited 2019-09-02. View Source
- [2] Uslu, H. et al. Bioorganic Chemistry 2021, 117, 105430. Compound 5c MAO-A IC₅₀ = 0.070 ± 0.002 µM. View Source
- [3] BindingDB cross-target search: no MAO-A or MAO-B entries for BDBM346932; Uslu et al. compounds (5a–j) show no TFIID 1 entries. View Source
